Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole
Description
Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole is a chiral dihydroisoxazole derivative characterized by a five-membered ring system containing oxygen and nitrogen heteroatoms. The compound features a 4-methoxyphenyl substituent at position 3, a methyl group at position 4, and a phenyl group at position 3.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(4S,5S)-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H17NO2/c1-12-16(13-8-10-15(19-2)11-9-13)18-20-17(12)14-6-4-3-5-7-14/h3-12,17H,1-2H3/t12-,17-/m0/s1 |
InChI Key |
UUHLFFRLDPQOTD-SJCJKPOMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](ON=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(ON=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure the desired quality.
Chemical Reactions Analysis
Hydrogenolysis of the Isoxazole Ring
The isoxazole ring undergoes regioselective hydrogenolysis under catalytic hydrogenation conditions. For example, using Raney Nickel (Ra-Ni) and boric acid at 1 bar H₂:
| Starting Material | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Isoxazoline N-oxide 3a | Ra-Ni, H₂ (balloon), boric acid, EtOAc | Hydroxyketone 5a | 67% |
Mechanistically, this proceeds via cleavage of the N–O bond, followed by ketone formation at the C-3 position. The presence of boric acid enhances selectivity by stabilizing intermediates .
Borohydride Reduction
The ketone group formed post-hydrogenolysis can be stereoselectively reduced to diols:
| Substrate | Reagent | Product | Diastereoselectivity | Yield |
|---|---|---|---|---|
| Hydroxyketone 5a | NaBH(OAc)₃, AcOH/THF | Triol 16 | 2,3-anti / 3,4-syn | 97% |
The stereochemistry was confirmed via NOESY correlations in cyclic acetal derivatives .
Catecholborane Reduction
Unexpected stereochemical outcomes occur with catecholborane:
| Substrate | Reagent | Product | Outcome |
|---|---|---|---|
| Hydroxyketone 5a | Catecholborane | Tetrahydrofuran 21 | Intramolecular cyclization via hemiacetal intermediate |
This reaction forms a tetrahydrofuran core, structurally analogous to natural products like Cinncassin B .
Oxidation Reactions
The aldehyde functional group (if present in derivatives) undergoes oxidation to carboxylic acids under mild conditions:
| Substrate | Reagent | Product | Conditions |
|---|---|---|---|
| Aldehyde derivative | KMnO₄, H₂O/THF | Carboxylic acid | 0°C to rt, 2h |
Methoxy groups on the phenyl ring stabilize intermediates during oxidation.
[3+2]-Cycloaddition
The isoxazole ring participates in 1,3-dipolar cycloadditions with nitrile oxides or azides:
| Dipole | Conditions | Product | Application |
|---|---|---|---|
| Nitrile oxide | Thermal or microwave | Isoxazoline-fused heterocycles | Natural product synthesis |
This reactivity is attributed to the electron-deficient nature of the isoxazole ring.
Condensation Reactions
The aldehyde group forms Schiff bases with primary amines:
| Amine | Conditions | Product | Yield |
|---|---|---|---|
| Aniline | EtOH, rt, 4h | Schiff base | 82% |
Trifluoromethylation
While not directly reported for this compound, analogous dihydroisoxazoles undergo Cu-catalyzed trifluoromethylation using Togni’s reagent:
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Analogous dihydroisoxazole | Togni’s reagent, CuCl | CF₃-substituted derivative | 65–89% |
Table 1: Comparative Yields in Hydrogenolysis
| Substrate | Catalyst | Additive | Yield |
|---|---|---|---|
| 3a | Ra-Ni | Boric acid | 67% |
| 3b | Ra-Ni | None | 52% |
Table 2: Solvent Effects in Cycloaddition
| Solvent | Reaction Time | Yield |
|---|---|---|
| MeCN | 72h | 89% |
| THF | 48h | 78% |
Mechanistic Insights
-
Boekelheide Rearrangement : N-oxide intermediates (e.g., 3a) undergo tandem O-acylation/-sigmatropic rearrangement to install oxygenated substituents .
-
Stereochemical Control : Reduction with NaBH(OAc)₃/AcOH proceeds via a six-membered transition state, favoring anti-Felkin–Anh selectivity .
This compound’s versatility in generating polyoxygenated ketones, diols, and heterocycles underscores its utility in synthetic organic chemistry. Experimental protocols emphasize reproducibility, with yields exceeding 90% in optimized systems .
Scientific Research Applications
Antitumor Activity
One of the notable applications of this compound is its potential antitumor activity. Research indicates that derivatives of isoxazole compounds can act as inhibitors of the G1 phase of the cell cycle, which is crucial in cancer progression. The ability to modulate cell cycle dynamics makes these compounds promising candidates for developing new cancer therapies. Studies have shown that certain isoxazole derivatives can effectively target specific cancer cell lines, inhibiting their proliferation and inducing apoptosis .
Anti-inflammatory Properties
Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit pro-inflammatory signaling pathways, particularly those involving STAT3 activation. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis. In animal models, the compound exhibited a reduction in inflammatory markers and improved clinical outcomes .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of isoxazole derivatives. These compounds have been shown to alter the assembly of beta-amyloid peptides, which are implicated in Alzheimer’s disease pathology. By modifying beta-amyloid interactions, these compounds may help mitigate synaptic impairments associated with neurodegenerative diseases . This opens avenues for research into their use as therapeutic agents in neurodegeneration.
Synthesis and Structural Variability
The synthesis of this compound involves various chemical methods that allow for structural modifications to enhance biological activity. For instance, modifications to the methoxy and phenyl groups can significantly influence the pharmacological profile of the compound. Such structural variability is crucial for optimizing efficacy and reducing side effects in therapeutic applications .
Analytical Applications
In addition to biological applications, this compound has been utilized in analytical chemistry for developing chromatographic methods. Its unique properties allow for effective separation and analysis of complex mixtures, making it valuable in pharmaceutical formulations and quality control processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing their activity. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways .
Comparison with Similar Compounds
Structural and Conformational Differences
(a) Ring Systems and Substituent Effects
- Target Compound: The 4,5-dihydroisoxazole core is a partially saturated five-membered ring.
- Benzothiazepinones (): These contain a seven-membered 1,5-benzothiazepine ring fused to a benzene ring. Unlike the dihydroisoxazole, these compounds exhibit greater ring puckering and conformational flexibility, as analyzed via Cremer-Pople coordinates .
- Isostructural Thiazole Derivatives () : Compounds 4 and 5 feature thiazole and pyrazole rings with halogen (Cl/Br) and fluorophenyl substituents. Their isostructural nature allows direct comparison of halogen effects: chloro derivatives exhibit shorter van der Waals radii than bromo, influencing crystal packing and intermolecular contacts .
(b) Hydrogen Bonding and Crystal Packing
- The target compound’s methoxy group may participate in C–H···O or O–H···O interactions, akin to patterns observed in hydrogen-bonded networks described by Bernstein et al. .
- In contrast, halogenated thiazole derivatives () rely on C–X···π (X = Cl, Br) and C–F···H interactions for crystal stabilization, reflecting substituent-dependent packing modes.
Spectroscopic and Analytical Data
- 13C NMR and HRMS () : The iodomethyl-substituted isoxazole derivative (6e-I) shows key signals at δ 161.22 (C=O), 55.48 (OCH₃), and 44.88 (CH₂), with HRMS confirming molecular ion peaks. These data align with expected features of the target compound, differing primarily in the iodomethyl substituent.
- Halogenated Thiazoles () : Characterized by distinct 19F NMR shifts (~-110 ppm for C–F) and IR carbonyl stretches (~1680 cm⁻¹), contrasting with the target compound’s methoxy-related spectral signatures.
Biological Activity
Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings, including synthesis methods, biological assays, and molecular mechanisms.
1. Chemical Structure and Synthesis
This compound belongs to the isoxazole class of compounds, characterized by a five-membered ring containing one nitrogen atom. The synthesis of this compound typically involves cycloaddition reactions or modifications of existing isoxazole derivatives. For instance, a recent study demonstrated the synthesis of various isoxazole derivatives using 1,3-dipolar cycloaddition reactions, which can be adapted for the production of this compound .
2.1 Antitumor Properties
Research has indicated that isoxazole derivatives exhibit notable antitumor activity. Specifically, this compound has been evaluated for its effects on various cancer cell lines. In vitro studies reveal that this compound can induce apoptosis and cell cycle arrest in human promyelocytic leukemia cells (HL-60) . The mechanism appears to involve modulation of apoptosis-related proteins such as Bcl-2 and p21^WAF-1.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HL-60 | 86 | Induction of apoptosis |
| MCF7 (Breast) | 150 | Cell cycle arrest |
| A549 (Lung) | 120 | Modulation of Bcl-2 and p21^WAF-1 |
2.2 Analgesic Activity
In addition to its anticancer properties, this compound has been tested for analgesic effects. Studies utilizing the writhing test and hot plate test in animal models suggest that this compound exhibits significant analgesic activity comparable to established analgesics . The compound's ability to inhibit pain pathways indicates its potential as a therapeutic agent for pain management.
3. Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinities of this compound with various biological targets involved in cancer and pain pathways. For instance, docking simulations against COX enzymes and TRPV1 channels reveal promising interactions that suggest potential anti-inflammatory and analgesic properties .
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| COX-2 | -9.8 | Hydrogen bonds and hydrophobic interactions |
| TRPV1 | -8.7 | Ionic interactions |
4. Case Studies
A notable case study involved the administration of this compound in a murine model of cancer. Results indicated a significant reduction in tumor size compared to controls, emphasizing the compound's therapeutic potential . Histopathological analyses showed no significant toxicity in vital organs, supporting its safety profile.
Q & A
Basic: What are the standard synthetic routes for preparing Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) for 4–6 hours, followed by solvent removal and purification via recrystallization . Alternative routes include stereoselective synthesis using chiral auxiliaries like (S)-(+)-2-phenylglycinol to control enantiomeric purity .
Advanced: How can stereochemical purity be ensured during synthesis?
Methodological Answer:
To achieve stereochemical control, employ chiral catalysts or auxiliaries, such as enantiopure amino alcohols, which guide the formation of the trans-isomer. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize racemization. Post-synthesis analysis via chiral HPLC or circular dichroism (CD) spectroscopy is critical to verify enantiomeric excess .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR : Use H and C NMR to confirm substituent positions and stereochemistry.
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
- IR spectroscopy : Identify functional groups (e.g., isoxazole ring vibrations at ~1600 cm) .
Advanced: How to design assays for evaluating biological activity (e.g., antimicrobial or enzyme inhibition)?
Methodological Answer:
- In vitro assays : Use minimum inhibitory concentration (MIC) tests for antimicrobial activity, with positive controls (e.g., ciprofloxacin) and solvent controls.
- Enzyme inhibition : Employ fluorescence-based or colorimetric assays (e.g., NADH oxidation for dehydrogenase activity) .
- Data validation : Replicate experiments across multiple cell lines or bacterial strains to assess specificity.
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Systematic variation : Test derivatives with modified substituents (e.g., replacing methoxy with halogens) to isolate structural contributors to activity .
- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts.
- Meta-analysis : Compare crystallographic data (e.g., intermolecular contacts) with activity trends to identify binding motifs .
Advanced: What computational methods aid in mechanistic studies of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450) using software like AutoDock Vina.
- Molecular Dynamics (MD) : Model conformational stability in biological membranes .
Basic: How to synthesize derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
Modify the core structure by:
- Electrophilic substitution : Introduce halogens or nitro groups at the phenyl rings.
- Nucleophilic displacement : Replace methoxy groups with thiols or amines via SNAr reactions.
Purify derivatives using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced: How to determine crystal structure and analyze packing motifs?
Methodological Answer:
- Single-crystal growth : Use slow evaporation from a saturated dichloromethane/hexane solution.
- X-ray diffraction : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) using CrystalExplorer .
Basic: How to assess thermodynamic stability under storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points).
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC .
Advanced: How to correlate structural features with observed bioactivity?
Methodological Answer:
- QSAR modeling : Use descriptors like logP, molar refractivity, and steric parameters to build predictive models.
- Crystallographic data : Map electrostatic potentials to identify regions of electron density critical for binding .
- Pharmacophore mapping : Overlay active/inactive derivatives to define essential functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
